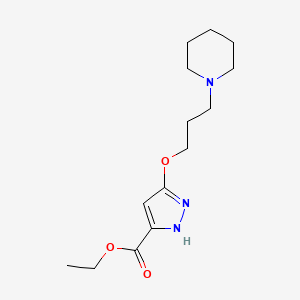![molecular formula C20H12 B13864590 Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
Benz[e]acephenanthrylene-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[e]acephenanthrylene-13C6 is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14¹³C6H12 and a molecular weight of 258.27 . This compound is a stable isotope-labeled version of Benz[e]acephenanthrylene, which is used in various scientific research applications, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of Benz[e]acephenanthrylene-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure. The synthetic routes typically involve the cyclization of appropriate precursors under controlled conditions. Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories for specific scientific applications .
Analyse Des Réactions Chimiques
Benz[e]acephenanthrylene-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Benz[e]acephenanthrylene-13C6 is primarily used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as a biochemical tool for studying protein interactions and functions.
Environmental Science: Employed in the study of PAH contamination and its effects on the environment.
Analytical Chemistry: Utilized as a reference standard in mass spectrometry and other analytical techniques
Mécanisme D'action
The mechanism of action of Benz[e]acephenanthrylene-13C6 is not well-documented. as a PAH, it is likely to interact with biological molecules through π-π interactions and other non-covalent interactions. These interactions can affect various molecular targets and pathways, including those involved in cellular signaling and gene expression .
Comparaison Avec Des Composés Similaires
Benz[e]acephenanthrylene-13C6 is unique due to its stable isotope labeling, which distinguishes it from other similar PAHs. Some similar compounds include:
Benz[e]acephenanthrylene: The non-labeled version of the compound.
Benzo[b]fluoranthene: Another PAH with a similar structure but different properties.
Benzo[e]fluoranthene: A PAH with a similar structure but lacking the stable isotope labeling
Propriétés
Formule moléculaire |
C20H12 |
|---|---|
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |
InChI |
InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H/i1+1,2+1,6+1,7+1,13+1,14+1 |
Clé InChI |
FTOVXSOBNPWTSH-RAQIEMAGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]45 |
SMILES canonique |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


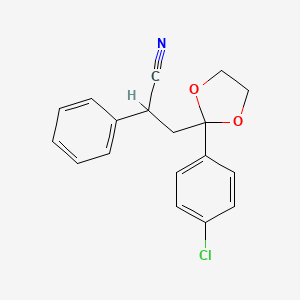
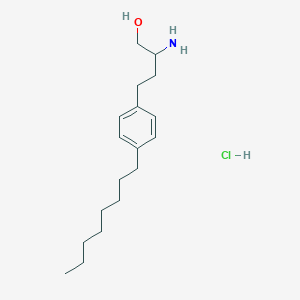

![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
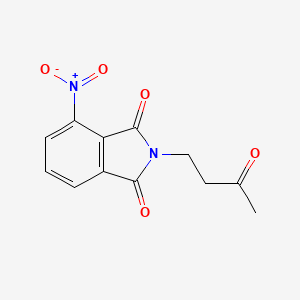
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
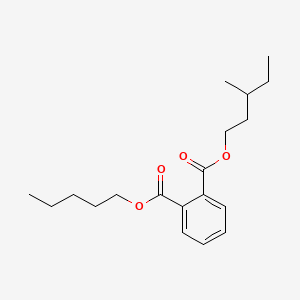

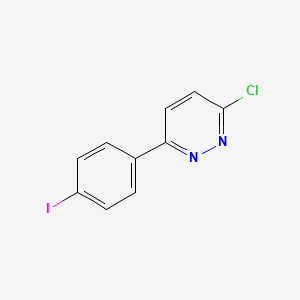
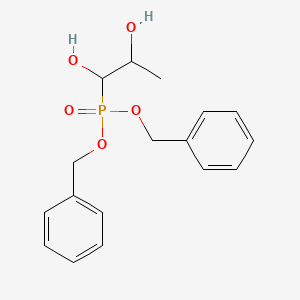
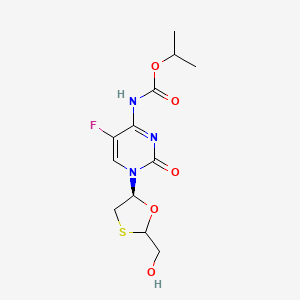
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)
